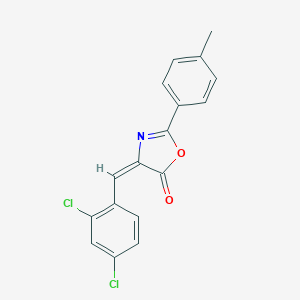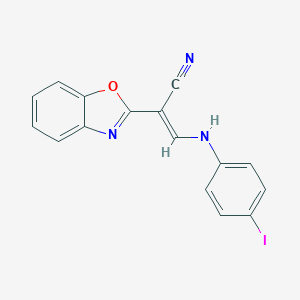![molecular formula C17H23N3O B273959 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, also known as CPH, is a compound that has been widely studied for its potential use in scientific research. CPH is a hydrazone derivative of 1,2-cyclohexanedione, which is a diketone compound that is commonly used in organic synthesis. CPH has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} increases the levels of dopamine in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is its ability to selectively inhibit the dopamine transporter, making it a useful tool for studying the function of dopamine in the brain. However, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have off-target effects on other neurotransmitter systems, which may limit its usefulness in certain experimental contexts. In addition, the synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be challenging, and the compound may be difficult to purify to a high degree of purity.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. One area of interest is the development of more selective inhibitors of the dopamine transporter, which may have fewer off-target effects than 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. Another area of interest is the investigation of the potential neuroprotective effects of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, which may be relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} and its effects on the dopaminergic system.
Synthesemethoden
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)phenol. Other methods include the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)benzaldehyde, or the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)acetophenone. The synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is typically carried out using standard organic chemistry techniques, and the resulting compound can be purified using column chromatography or other methods.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been used in a variety of scientific research applications, including as a tool for studying the function of the dopamine transporter (DAT) in the brain. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to inhibit the uptake of dopamine by the DAT, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological processes, including addiction, reward, and motor function.
Eigenschaften
Produktname |
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} |
|---|---|
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
InChI-Schlüssel |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)

